(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid
CAS No.: 2155840-10-9
Cat. No.: VC7460147
Molecular Formula: C7H9F3O2
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155840-10-9 |
|---|---|
| Molecular Formula | C7H9F3O2 |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | 2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12) |
| Standard InChI Key | RKYLBCFPTQKTNH-UHFFFAOYSA-N |
| SMILES | C1CC(C(C1)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1CC(C(C1)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₇H₉F₃O₂, with a molecular weight of 182.14 g/mol. Its IUPAC name, (1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, reflects the stereochemistry of the trifluoromethyl and carboxylic acid groups on the cyclopentane ring. Key structural features include:
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A cyclopentane backbone with chair-like conformational flexibility.
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Trifluoromethyl group at the C2 position, contributing to electronegativity and lipophilicity.
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Carboxylic acid at the C1 position, enabling hydrogen bonding and salt formation.
Table 1: Comparative Analysis of Related Analogues
The stereochemical distinction between these analogues critically influences their biological interactions. The (1R,2R) configuration optimizes spatial alignment for target binding, whereas the C1-substituted analogue lacks enantiomeric specificity .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves asymmetric catalysis or chiral pool strategies to establish the (1R,2R) configuration. A representative pathway includes:
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Cyclopentane Ring Formation: Cyclization of a linear precursor via intramolecular aldol condensation or transition-metal-catalyzed cycloaddition.
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Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or nucleophilic CF₃ sources (e.g., Ruppert-Prakash reagent).
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group.
A patent-pending method (WO2018032796A1) for analogous fluorinated cyclopropanes highlights the use of Oxone as a safer alternative to meta-chloroperbenzoic acid (mCPBA) for sulfone oxidation, achieving yields >80% . Adapting this protocol could enhance the scalability of the title compound.
Stereochemical Optimization
Enantiomeric excess (ee) is achieved through:
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Chiral Auxiliaries: Temporarily attaching a chiral group to direct CF₃ placement.
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Asymmetric Catalysis: Employing Ru- or Rh-based catalysts for stereocontrolled cyclopropanation .
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Resolution Techniques: Diastereomeric salt formation using chiral amines (e.g., cinchonidine).
Physicochemical and Pharmacological Properties
Biological Activity
While direct pharmacological data for the (1R,2R) isomer remain limited, structural analogues exhibit:
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Enzyme Inhibition: Competitive binding to hydrophobic active sites (e.g., cyclooxygenase-2).
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Receptor Modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) due to CF₃-induced conformational changes.
Table 2: Hypothetical Therapeutic Targets
| Target Class | Mechanism of Action | Potential Indication |
|---|---|---|
| Kinases | ATP-binding site competition | Oncology, inflammation |
| Ion Channels | Modulation of voltage-gated Na⁺/K⁺ channels | Neuropathic pain |
| Proteases | Transition-state mimicry | Viral infections |
Applications in Drug Discovery
Medicinal Chemistry
The compound’s stereoelectronic profile makes it a versatile scaffold for:
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Bioisosteric Replacement: Substituting aromatic rings with cyclopentane to reduce toxicity.
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Prodrug Development: Esterifying the carboxylic acid to improve bioavailability.
Material Science
In polymer chemistry, the CF₃ group enhances thermal stability (decomposition temperature >250°C) and dielectric properties, supporting applications in:
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Fluorinated Elastomers: For high-performance seals.
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Liquid Crystals: As chiral dopants in display technologies.
Future Research Directions
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Target Identification: High-throughput screening against orphan GPCRs and epigenetic regulators.
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Synthetic Methodology: Developing continuous-flow systems for large-scale enantioselective synthesis.
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Toxicology Profiling: Assessing metabolite formation and off-target effects.
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